![molecular formula C11H8F3N3S B1412335 4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol CAS No. 1858250-86-8](/img/structure/B1412335.png)
4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol
Vue d'ensemble
Description
“4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol” is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
Synthesis Analysis
Various methods of synthesizing TFMP derivatives have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC leads to the formation of the desired compound .Chemical Reactions Analysis
The reaction involving “this compound” does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate . It proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by the formation of thiopyrimidine and iminopyrimidine cycles .Applications De Recherche Scientifique
Nonlinear Optical (NLO) Properties
The structural and electronic characteristics of thiopyrimidine derivatives, including those similar to 4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol, have been extensively studied. These compounds exhibit significant NLO properties, making them promising candidates for applications in optoelectronics and high-technology devices. The study conducted by Hussain et al. (2020) explores the NLO characteristics of phenyl pyrimidine derivatives through density functional theory (DFT) and time-dependent DFT (TDDFT) calculations, highlighting their potential in nonlinear optics fields (Hussain et al., 2020).
Antimicrobial Activities
Pyrimidine derivatives, including those structurally related to this compound, have shown promising antimicrobial activities. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, revealing good to moderate activity against a range of pathogens (Bayrak et al., 2009).
Synthesis and Characterization of Novel Compounds
Furin and Zhuzhgov (2005) explored the synthesis of heterocyclic compounds containing perfluoroalkyl groups, including reactions with pyrimidine-2-thiol, leading to the creation of fused heterocyclic systems. This work contributes to the development of novel synthetic routes and the exploration of new chemical entities (Furin & Zhuzhgov, 2005).
Coordination Polymers and Sensing Applications
Research by Zhu et al. (2016) on coordination polymers using heterofunctional ligands integrating pyridine and pyrimidinethione structural motifs, similar to the compound of interest, demonstrates the utility of these materials in constructing novel polymeric structures. These materials could have applications in sensing, catalysis, and material science (Zhu et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as hydrogen bonding or electrostatic interactions . The trifluoromethyl group attached to the pyridine ring could potentially enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, such as the suzuki–miyaura coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a crucial process in many biological systems .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which could in turn affect its absorption and distribution .
Result of Action
Similar compounds have been known to exhibit various biological activities, such as antibacterial and antimicrobial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol. For instance, the compound’s stability could be affected by factors such as temperature and light exposure . Furthermore, the compound’s efficacy could be influenced by the pH of its environment, as this could affect its ionization state and consequently its interaction with its targets .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes is primarily through the formation of covalent bonds with the thiol group, leading to enzyme inhibition .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β), leading to reduced collagen deposition in liver fibrosis models . Additionally, this compound has been shown to affect the expression of genes involved in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits tyrosine kinases by forming covalent bonds with the thiol group, which blocks the enzyme’s active site and prevents substrate binding . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit specific enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells by specific membrane transporters, and it can bind to intracellular proteins that facilitate its localization and accumulation . The distribution of this compound within tissues can vary depending on the presence of these transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects . The localization of this compound can impact its activity and function, as it may interact with different biomolecules in distinct subcellular environments.
Propriétés
IUPAC Name |
6-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3S/c1-6-7(8-4-5-15-10(18)17-8)2-3-9(16-6)11(12,13)14/h2-5H,1H3,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIIIRUPWJAHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301157168 | |
| Record name | 2(1H)-Pyrimidinethione, 6-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301157168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1858250-86-8 | |
| Record name | 2(1H)-Pyrimidinethione, 6-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyrimidinethione, 6-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301157168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



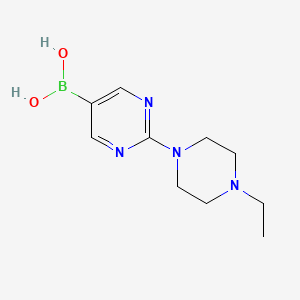
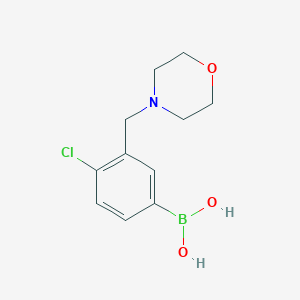



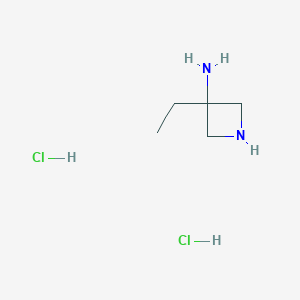
![2-Fluorobenzo[d]thiazol-4-ol](/img/structure/B1412264.png)
![Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester](/img/structure/B1412265.png)

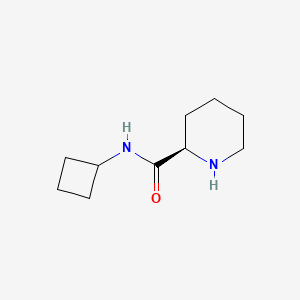
![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)
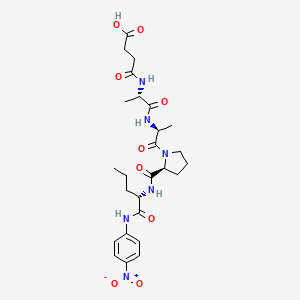
![2-Boc-5-oxa-2,9-diazaspiro[3.6]decane](/img/structure/B1412274.png)
![(1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1412275.png)